SARS-CoV-2 Mpro Inhibition: Pyrimidine-2,4-dione Derivative Outperforms Early Clinical Candidate
A specific pyrimidine-2,4-dione derivative (compound 17) demonstrated potent inhibition of the SARS-CoV-2 main protease (Mpro) with an IC50 of 21.1 nM and an EC50 of <2 nM against the JN.1 viral variant. This performance is markedly superior to the early clinical candidate GC-376, which was used as a reference control and exhibited an IC50 of 190 nM [1]. The quantified difference represents a 9-fold improvement in biochemical potency (IC50).
| Evidence Dimension | SARS-CoV-2 Mpro inhibition (IC50) and antiviral activity (EC50) |
|---|---|
| Target Compound Data | IC50 = 21.1 nM; EC50 < 2 nM |
| Comparator Or Baseline | GC-376, IC50 = 190 nM |
| Quantified Difference | 9-fold improvement in IC50 (21.1 nM vs 190 nM) |
| Conditions | Biochemical FRET-based Mpro enzyme assay; antiviral assay in Vero E6 cells infected with SARS-CoV-2 JN.1 variant. |
Why This Matters
This 9-fold increase in potency against a clinically relevant viral target provides a clear, data-driven justification for selecting this specific pyrimidine-2,4-dione derivative over the less potent reference compound for antiviral drug discovery programs.
- [1] Hu, Y., et al. (2025). Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect. European Journal of Medicinal Chemistry, 281, 116642. View Source
